molecular formula C20H23N3 B5711485 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B5711485
M. Wt: 305.4 g/mol
InChI Key: GNJPDUUQEVQLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as BI-1, is a small molecule that has been studied for its potential therapeutic effects in various diseases. BI-1 is a synthetic compound that was first discovered in 2003 by a group of researchers from the University of Texas Southwestern Medical Center. Since then, BI-1 has been the subject of numerous scientific studies that have explored its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves its ability to regulate calcium homeostasis and reduce endoplasmic reticulum (ER) stress. 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a transmembrane protein that is localized to the ER membrane. It functions as a calcium channel that regulates calcium flux into the ER. 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile also interacts with other ER proteins to modulate ER stress and reduce apoptosis.
Biochemical and physiological effects:
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have various biochemical and physiological effects, including reducing oxidative stress, reducing ER stress, reducing apoptosis, improving mitochondrial function, and regulating calcium homeostasis. These effects have been observed in various cell types and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its ability to regulate calcium homeostasis and reduce ER stress, which are important cellular processes that are involved in various diseases. Another advantage is its small molecular weight, which allows for easy delivery and penetration into cells. One limitation of using 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its potential toxicity at high concentrations, which requires careful dose optimization.

Future Directions

There are several future directions for 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile research, including exploring its potential therapeutic effects in other diseases, optimizing its synthesis method, improving its pharmacokinetic and pharmacodynamic properties, and developing more specific and potent 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile analogs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile's effects and to identify potential biomarkers for 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile efficacy.

Synthesis Methods

The synthesis of 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves a multi-step process that includes the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with benzylamine to form 3-(benzylamino)-1-(4-fluorophenyl)propan-1-one. This intermediate is then reacted with isopropylamine to form 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Scientific Research Applications

3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential therapeutic effects in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have neuroprotective effects by reducing neuronal apoptosis and oxidative stress. In cardiovascular diseases, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function. In cancer, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have anti-tumor effects by inducing apoptosis and inhibiting tumor growth.

properties

IUPAC Name

3-(benzylamino)-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-14(2)19-17-11-7-6-10-16(17)18(12-21)20(23-19)22-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJPDUUQEVQLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCCC2)C#N)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.